molecular formula C18F37CH2CH2OC(O)CH=CH2<br>C23H7F37O2 B12798161 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester CAS No. 65104-64-5

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester

Cat. No.: B12798161
CAS No.: 65104-64-5
M. Wt: 1018.2 g/mol
InChI Key: FXIGCVJVDAFVIC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester is a fluorinated ester of 2-propenoic acid. This compound is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester typically involves the esterification of 2-propenoic acid with a perfluorinated alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the large-scale production of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of perfluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

    Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological applications.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of coatings, lubricants, and sealants that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester is primarily based on its ability to interact with various molecular targets through hydrophobic interactions. The long perfluorinated alkyl chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester stands out due to its exceptionally long perfluorinated alkyl chain, which imparts superior thermal stability, chemical resistance, and low surface energy compared to other similar compounds. These properties make it particularly valuable in applications requiring extreme conditions and high performance.

Properties

CAS No.

65104-64-5

Molecular Formula

C18F37CH2CH2OC(O)CH=CH2
C23H7F37O2

Molecular Weight

1018.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl prop-2-enoate

InChI

InChI=1S/C23H7F37O2/c1-2-5(61)62-4-3-6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)20(52,53)21(54,55)22(56,57)23(58,59)60/h2H,1,3-4H2

InChI Key

FXIGCVJVDAFVIC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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